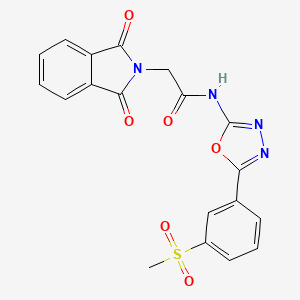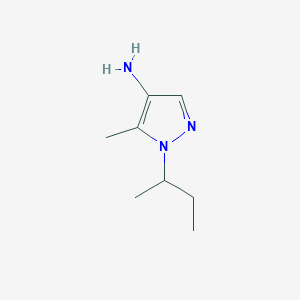
1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine” contains a butan-2-yl group, a methyl group, and a pyrazol group with an amine at the 4th position . The butan-2-yl group is a four-carbon alkyl radical derived from butane . The pyrazol group is a heterocyclic compound with a five-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the connectivity of the butan-2-yl group, the methyl group, and the pyrazol group with an amine at the 4th position. The exact 3D structure would depend on the specific stereochemistry at the chiral centers, if any .Scientific Research Applications
Reactivity and Synthesis
1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine and its derivatives demonstrate a range of reactivities and synthetic potentials. For instance, Mironovich and Shcherbinin (2014) explored the reactivity of pyrazolo[5,1-с][1,2,4]triazine derivatives, highlighting the versatility in the synthesis of compounds with various biological activities (Mironovich & Shcherbinin, 2014). Similarly, Titi et al. (2020) synthesized and characterized pyrazole derivatives, elucidating their antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
Cytotoxic Properties
Explorations into the cytotoxic properties of pyrazole derivatives have been conducted. Kodadi et al. (2007) reported on the synthesis of new tridentate bipyrazolic compounds and their pronounced cytotoxic activity against tumor cell lines (Kodadi et al., 2007).
Insecticidal and Antibacterial Potential
Pyrazole derivatives have shown potential in insecticidal and antibacterial applications. Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazol-3-yl amines and evaluated their effectiveness against insects and selected microorganisms (Deohate & Palaspagar, 2020).
Corrosion Inhibition
Research by Wang et al. (2006) on bipyrazolic-type organic compounds suggests their use as effective corrosion inhibitors, highlighting the diverse applications of these compounds beyond the biological spectrum (Wang et al., 2006).
Green Chemistry Applications
In green chemistry, the use of pyrazole derivatives has been explored for environmentally friendly reactions. Mahato et al. (2017) utilized a pyrazole derivative in a Brønsted acidic ionic liquid-catalyzed tandem reaction, emphasizing the role of these compounds in sustainable chemical processes (Mahato et al., 2017).
Catalysis
Pyrazole derivatives have been employed as catalysts in various chemical reactions. Matiwane et al. (2020) demonstrated the use of pyrazolylethyl-amine zinc(II) carboxylate complexes in the copolymerization of CO2 and cyclohexene oxide, showcasing their catalytic potential (Matiwane et al., 2020).
properties
IUPAC Name |
1-butan-2-yl-5-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-6(2)11-7(3)8(9)5-10-11/h5-6H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCDZQKDWWDXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

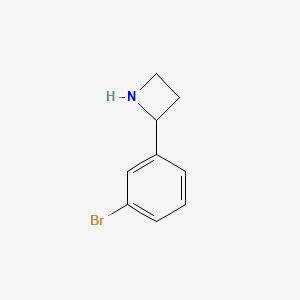
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2959361.png)
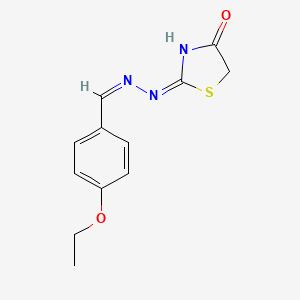
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2959363.png)
![5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2959364.png)
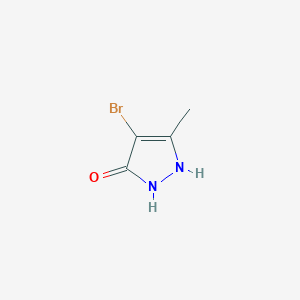
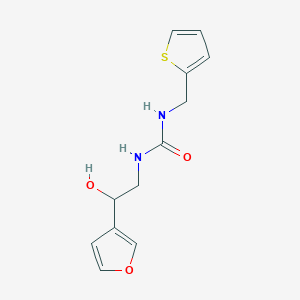

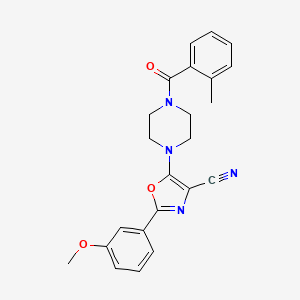
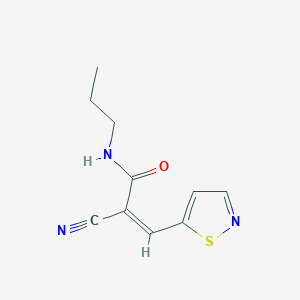
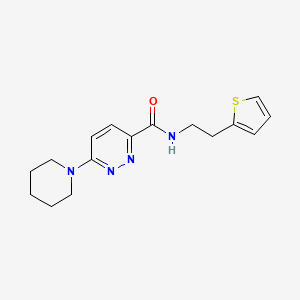
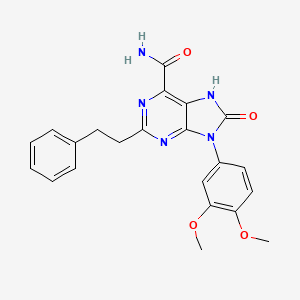
![3-((5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2959381.png)
